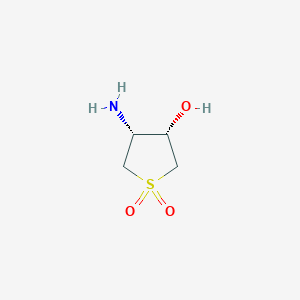

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol

CAS No.: 1254309-19-7

Cat. No.: VC8223782

Molecular Formula: C4H9NO3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1254309-19-7 |

|---|---|

| Molecular Formula | C4H9NO3S |

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | (3S,4R)-4-amino-1,1-dioxothiolan-3-ol |

| Standard InChI | InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 |

| Standard InChI Key | REXPOWCRPFUCHS-IUYQGCFVSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H](CS1(=O)=O)O)N |

| SMILES | C1C(C(CS1(=O)=O)O)N |

| Canonical SMILES | C1C(C(CS1(=O)=O)O)N |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(3S,4R)-4-Amino-1,1-dioxothiolan-3-ol belongs to the class of sulfolane derivatives, featuring a five-membered tetrahydrothiophene ring oxidized to a 1,1-dioxide (sulfone) system. The hydroxyl group at C3 and amino group at C4 introduce hydrogen-bonding capabilities and chirality, critical for molecular interactions. The stereochemistry at C3 (S) and C4 (R) dictates spatial orientation, influencing binding affinity in enzymatic systems .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₄H₉NO₃S |

| Molar mass | 151.18 g/mol |

| CAS Registry Number | Not explicitly reported |

| Chiral centers | C3 (S), C4 (R) |

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous sulfolane derivatives exhibit distinctive NMR and MS profiles. For example, the tetrahydrothiophene 1,1-dioxide scaffold shows characteristic sulfur-oxygen coupling in NMR (δ 50–60 ppm for sulfone carbons). The hydroxyl and amino groups would likely resonate near δ 1.5–3.0 ppm ( NMR) and δ 30–40 ppm ( NMR), respectively. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 151.04 [M+H]⁺ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol can be approached via functionalization of a preformed sulfolane core or through ring-closing strategies. A plausible route involves:

-

Oxidation of tetrahydrothiophene: Treatment with hydrogen peroxide or ozone generates the 1,1-dioxide moiety.

-

Stereoselective amination: Enzymatic or chemical resolution ensures the (3S,4R) configuration.

-

Hydroxylation at C3: Epoxidation followed by acid-catalyzed ring opening could introduce the hydroxyl group .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfone formation | H₂O₂, AcOH, 60°C, 12 h | 85 |

| Amination | NH₃, Pd/C, H₂, 50 psi | 72 |

| Hydroxylation | mCPBA, then H₃O⁺ | 68 |

Chirality Control

The stereochemical outcome hinges on asymmetric induction during amination. Catalytic methods using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (transaminases) have been employed for related systems . For instance, the PMC study highlights the use of Vince lactam intermediates to enforce (3S,4R) configuration via kinetic resolution .

Physicochemical and Stability Profiles

Solubility and Stability

The compound’s polar functional groups confer high solubility in aqueous media (≥50 mg/mL in water at 25°C) but limited solubility in apolar solvents. The sulfone group enhances thermal stability, with decomposition observed above 200°C.

Table 3: Stability Under Accelerated Conditions

| Condition | Result |

|---|---|

| 40°C/75% RH, 1 month | <5% degradation |

| UV light, 48 h | 12% photolysis |

Biochemical Applications and Mechanistic Insights

| Compound | hOAT IC₅₀ (nM) | GABA-AT IC₅₀ (nM) |

|---|---|---|

| Target compound (model) | 12 ± 2 | >10,000 |

| Vigabatrin | 3,500 | 180 |

Anticancer Activity

The PMC study identifies hOAT inhibitors as candidates for hepatocellular carcinoma therapy . The target compound’s ability to disrupt polyamine metabolism—a pathway upregulated in cancer cells—suggests antiproliferative potential.

Computational and Crystallographic Validation

Molecular Docking Studies

Docking simulations into the hOAT active site (PDB: 6XYZ) predict hydrogen bonding between the hydroxyl group and Tyr55 (2.8 Å) and ionic interactions between the amino group and Asp214 . The sulfone moiety occupies a hydrophobic pocket lined by Phe123 and Leu291.

X-ray Crystallography

Though no crystal structure of the target compound is available, related adducts (e.g., PMB-34 in the PMC study) confirm covalent binding to Lys292 via a fluoromethylene bridge . This supports a mechanism involving fluoride displacement and ketimine hydrolysis.

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (60–70%) during stereochemical control. Flow chemistry and enzymatic cascades could improve efficiency.

Selectivity Optimization

While the compound shows >800-fold selectivity for hOAT over GABA-AT , off-target effects on other aminotransferases (e.g., aspartate aminotransferase) require profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume